3-(Boc-aminomethyl)-2-chloropyridine
Overview
Description
3-(Boc-aminomethyl)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 3-position and a chlorine atom at the 2-position The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-2-chloropyridine typically involves the protection of the aminomethyl group with a Boc group followed by chlorination of the pyridine ring. One common method involves the following steps:
Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Chlorination of Pyridine Ring: The protected aminomethyl pyridine is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Deprotection Reactions: Formation of 3-aminomethyl-2-chloropyridine.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
3-(Boc-aminomethyl)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: Employed in the development of novel materials with specific electronic or photonic properties.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)-2-chloropyridine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The Boc group provides stability during synthesis and can be removed to reveal the active amine functionality, which can then engage in hydrogen bonding, ionic interactions, or covalent bonding with the target.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-aminomethyl)pyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-3-(aminomethyl)pyridine: Lacks the Boc protection, making it more reactive but less stable during synthesis.
3-(Boc-aminomethyl)-5-bromopyridine: Contains a bromine atom instead of chlorine, which can influence reactivity and selectivity in coupling reactions.
Uniqueness
3-(Boc-aminomethyl)-2-chloropyridine is unique due to the presence of both the Boc-protected aminomethyl group and the chlorine atom. This combination allows for selective deprotection and substitution reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(2-chloropyridin-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTHPLQSAWWVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.